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molecular formula C10H7N3 B177327 2-Aminoquinoline-3-carbonitrile CAS No. 31407-25-7

2-Aminoquinoline-3-carbonitrile

Cat. No. B177327
M. Wt: 169.18 g/mol
InChI Key: RANOMAHFIQOQIG-UHFFFAOYSA-N
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Patent
US09132129B2

Procedure details

To a solution of 2-aminobenzaldehyde (2.42 g; 20 mmol) in dry ethanol (60 mL) was added malonitrile (1.89 mL; 30 mmol) and piperidine (0.988 mL; 10 mmol). The reaction mixture was partitioned in four sealed tubes and heated at 100° C. for 24 h. The volatiles were removed under reduced pressure and the remaining crude was purified by flash-chromatography using a gradient of ethyl acetate (5-80%) in dichloromethane as eluent to furnish 1.94 g (57%) of 2-aminoquinoline-3-carbonitrile as an ochre solid. ESI/APCI: 170 (M+H).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
0.988 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.C(#N)[CH:11]([CH2:13][C:14]#[N:15])O.[NH:17]1CCCCC1>C(O)C>[NH2:15][C:14]1[C:13]([C:11]#[N:17])=[CH:4][C:3]2[C:2](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
1.89 mL
Type
reactant
Smiles
C(C(O)CC#N)#N
Name
Quantity
0.988 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned in four sealed tubes
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining crude was purified by flash-chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 114.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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